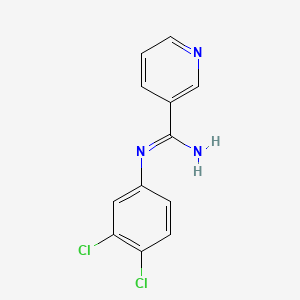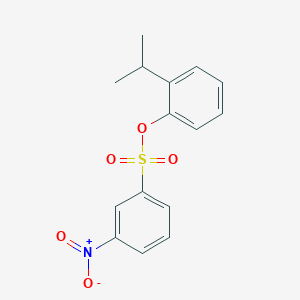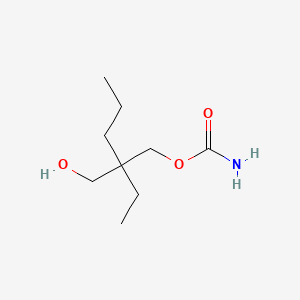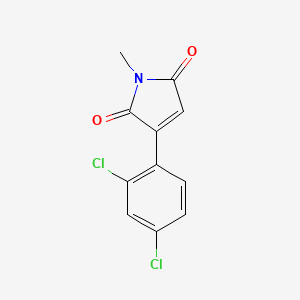![molecular formula C15H18ClNS B14694255 N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride CAS No. 33711-32-9](/img/structure/B14694255.png)
N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride is a chemical compound with a complex structure that includes a sulfanylmethyl group attached to a phenylmethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride typically involves the reaction of 4-methylthiobenzyl chloride with benzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as recrystallization and chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Hydrogen gas with a metal catalyst such as palladium.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets. The sulfanylmethyl group can form bonds with various biomolecules, influencing their function and activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **4-[(4-methylphenyl)sulfanylmethyl]aniline
- **N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline
- **N-phenyl-4-[(4-methylphenyl)sulfanylmethyl]aniline
Uniqueness
N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride is unique due to its specific structure, which includes both a sulfanylmethyl group and a phenylmethanamine backbone
Propiedades
Número CAS |
33711-32-9 |
|---|---|
Fórmula molecular |
C15H18ClNS |
Peso molecular |
279.8 g/mol |
Nombre IUPAC |
N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H17NS.ClH/c1-13-7-9-15(10-8-13)17-12-16-11-14-5-3-2-4-6-14;/h2-10,16H,11-12H2,1H3;1H |
Clave InChI |
IYLNZNYMXIQBBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SCNCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


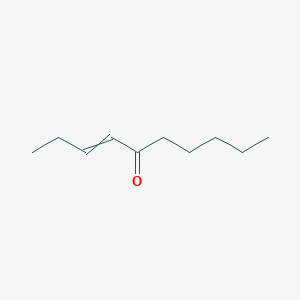
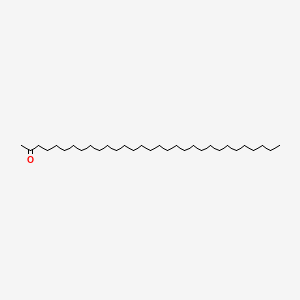
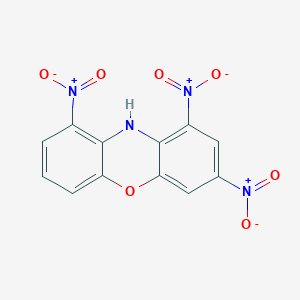
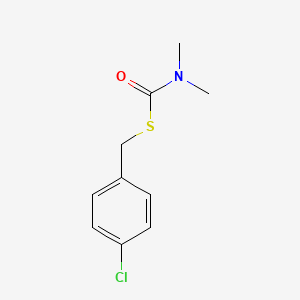
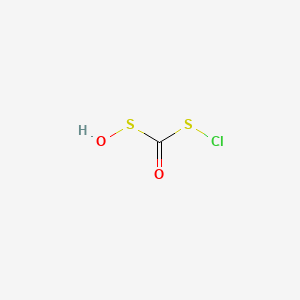
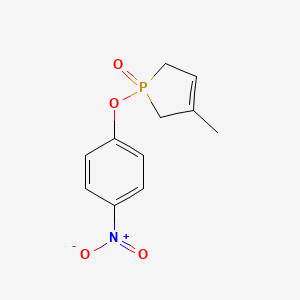
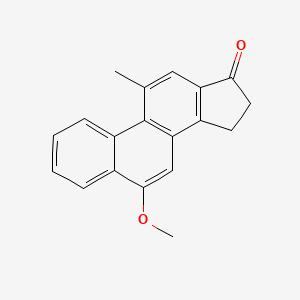
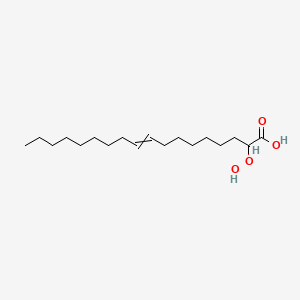
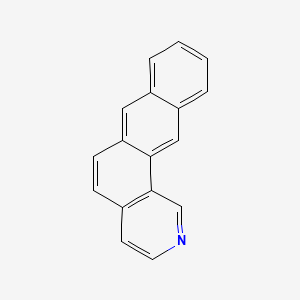
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
